

In-Depth Spectroscopic Analysis of Eupalinolide O: A Technical Guide for Researchers

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For Immediate Release

This technical guide provides a comprehensive spectroscopic and biological analysis of **Eupalinolide O**, a sesquiterpene lactone isolated from Eupatorium lindleyanum. This document is intended for researchers, scientists, and drug development professionals interested in the chemical properties and therapeutic potential of this natural compound. The guide details its structural elucidation through various spectroscopic methods and explores its mechanism of action in cancer cell lines.

Spectroscopic Data Summary

The structural characterization of **Eupalinolide O** has been achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. The quantitative data from these analyses are summarized below.

Table 1: ¹H NMR Spectroscopic Data for Eupalinolide O (CDCl₃)



Position	Chemical Shift (δ) [ppm]	Multiplicity	Coupling Constant (J) [Hz]
1	5.38	d	9.6
2	5.25	t	9.6
3	4.88	d	9.6
5	2.84	m	
6	5.41	t	9.0
7	3.30	m	
8	5.51	d	3.0
9a	2.25	m	
9b	2.05	m	
13a	6.25	S	
13b	5.61	S	
14	1.95	S	
15	1.80	s	-
2'	6.95	q	7.2
3'	1.91	d	7.2
4'	4.30	s	
5'	1.88	S	-

Table 2: ¹³C NMR Spectroscopic Data for Eupalinolide O (CDCl₃)



Position	Chemical Shift (δ) [ppm]
1	134.1
2	130.2
3	77.8
4	139.7
5	50.8
6	82.1
7	51.5
8	70.1
9	40.5
10	134.5
11	138.8
12	170.5
13	121.5
14	23.4
15	16.8
1'	166.8
2'	128.1
3'	144.2
4'	61.2
5'	20.6

Table 3: Mass Spectrometry Data for Eupalinolide O

Technique	lon [M+H]+	Molecular Formula
HR-ESI-MS	419.1700	C22H26O8



Table 4: Infrared (IR) Spectroscopic Data for

Eupalinolide O

Wavenumber (cm ⁻¹)	Functional Group Assignment
3450	O-H Stretching
1765	γ-Lactone C=O Stretching
1710	Ester C=O Stretching
1650	C=C Stretching

Experimental Protocols

Detailed methodologies for the key experiments are provided to facilitate the replication and further investigation of **Eupalinolide O**.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a Bruker AV-400 spectrometer. Samples were dissolved in deuterated chloroform (CDCl₃), and chemical shifts were reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard. Coupling constants (J) are expressed in Hertz (Hz).

Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) was performed on a Waters Xevo G2-S Q-TOF mass spectrometer to determine the accurate mass and molecular formula of the compound.

Infrared (IR) Spectroscopy: IR spectra were obtained using a PerkinElmer Spectrum One FT-IR spectrometer. The sample was prepared as a KBr pellet, and the absorption bands are reported in reciprocal centimeters (cm⁻¹).

Biological Assays

Cell Viability Assay (MTT Assay): Human triple-negative breast cancer (TNBC) cells (MDA-MB-231 and MDA-MB-453) were seeded in 96-well plates. After 24 hours, cells were treated with varying concentrations of **Eupalinolide O** for 48 hours. MTT solution (5 mg/mL) was then added to each well, and plates were incubated for 4 hours. The resulting formazan crystals



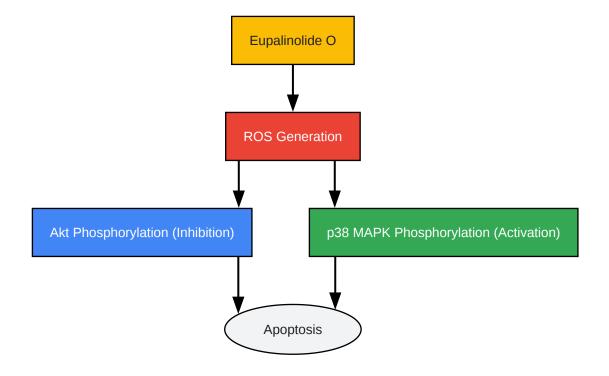
were dissolved in DMSO, and the absorbance was measured at 570 nm using a microplate reader.

Apoptosis Assay by Flow Cytometry: TNBC cells were treated with **Eupalinolide O** for 48 hours. The cells were then harvested, washed with PBS, and stained with an Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit according to the manufacturer's protocol. The stained cells were analyzed by flow cytometry to quantify the percentage of apoptotic cells.

Reactive Oxygen Species (ROS) Detection: Intracellular ROS levels were measured using the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA). TNBC cells were treated with **Eupalinolide O** for 24 hours, followed by incubation with DCFH-DA (10 μ M) for 30 minutes. The fluorescence intensity was measured using a fluorescence microplate reader with excitation and emission wavelengths of 488 nm and 525 nm, respectively.

Signaling Pathways and Mechanisms of Action

Eupalinolide O has been shown to induce apoptosis in human triple-negative breast cancer cells through the modulation of reactive oxygen species (ROS) generation and the Akt/p38 MAPK signaling pathway.[1][2]



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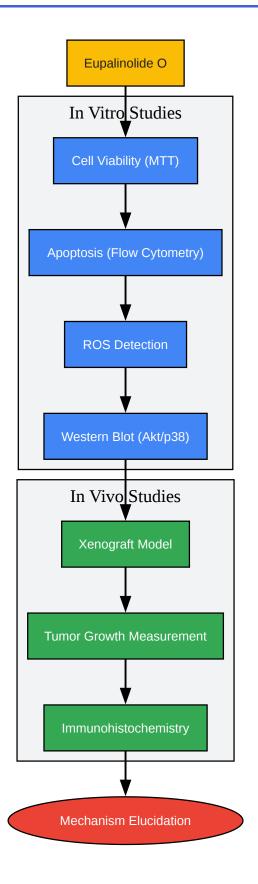




Eupalinolide O induces apoptosis via ROS and Akt/p38 MAPK pathways.

The experimental workflow for investigating the anticancer effects of **Eupalinolide O** typically involves a series of in vitro and in vivo studies.





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Workflow for evaluating the anticancer effects of **Eupalinolide O**.



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References

- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
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